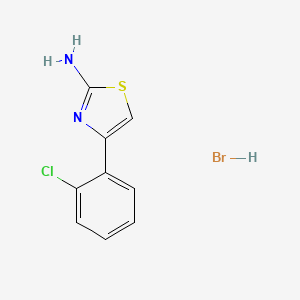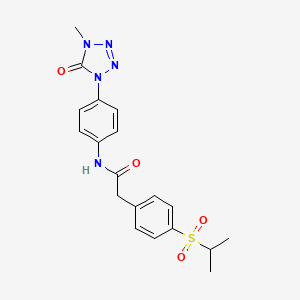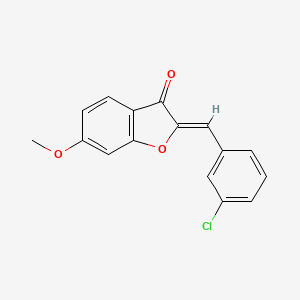
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenyl)-1,3-thiazol-2-amine hydrobromide, also known as CPTH or CPTH2, is a chemical compound used in scientific research. It has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide inhibits HDAC activity by binding to the active site of the enzyme. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. The exact mechanism by which 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide exerts its anti-inflammatory and neuroprotective effects is not fully understood, but it is thought to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been found to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been shown to inhibit the activity of other enzymes, including carbonic anhydrase and metalloproteinases. 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in lab experiments is its specificity for HDACs. This allows researchers to investigate the role of HDACs in various biological processes. However, one limitation of using 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide is its potential toxicity. Studies have shown that 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide can be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
There are a number of future directions for research on 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide. Another area of interest is the investigation of the anti-inflammatory and neuroprotective effects of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in animal models of disease. Finally, the potential therapeutic applications of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in the treatment of cancer and other diseases should be further explored.
Synthesemethoden
The synthesis of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with ammonium acetate and acetic anhydride to form the thiazole ring. The final step involves the addition of hydrobromic acid to produce the hydrobromide salt of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has also been found to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S.BrH/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIHISHKYRHWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)thiazol-2-amine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)




![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)

![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)
![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)

